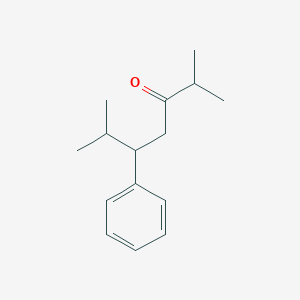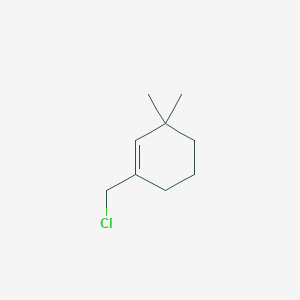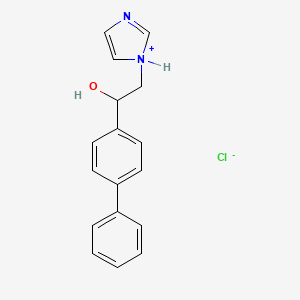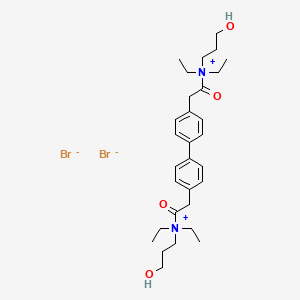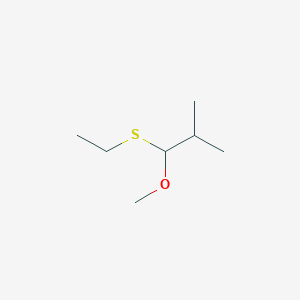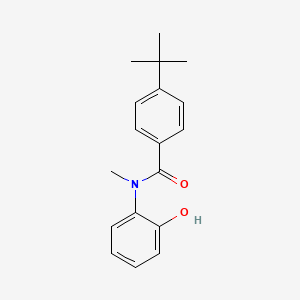
Benzamide, 4-(1,1-dimethylethyl)-N-(2-hydroxyphenyl)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-(1,1-dimethylethyl)-N-(2-hydroxyphenyl)-N-methyl- is a complex organic compound with a unique structure that includes a benzamide core substituted with tert-butyl, hydroxyphenyl, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(1,1-dimethylethyl)-N-(2-hydroxyphenyl)-N-methyl- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(1,1-dimethylethyl)benzoyl chloride with N-methyl-2-hydroxyaniline under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity Benzamide, 4-(1,1-dimethylethyl)-N-(2-hydroxyphenyl)-N-methyl-.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 4-(1,1-dimethylethyl)-N-(2-hydroxyphenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Benzamide, 4-(1,1-dimethylethyl)-N-(2-hydroxyphenyl)-N-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide cores but different substituents, such as Benzamide, N-(2-hydroxyphenyl)-N-methyl-.
Phenolic compounds: Compounds with hydroxyphenyl groups, such as 4-tert-butylphenol.
Uniqueness
Benzamide, 4-(1,1-dimethylethyl)-N-(2-hydroxyphenyl)-N-methyl- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the hydroxyphenyl group provides potential for hydrogen bonding and reactivity.
Propriétés
| 78339-15-8 | |
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
4-tert-butyl-N-(2-hydroxyphenyl)-N-methylbenzamide |
InChI |
InChI=1S/C18H21NO2/c1-18(2,3)14-11-9-13(10-12-14)17(21)19(4)15-7-5-6-8-16(15)20/h5-12,20H,1-4H3 |
Clé InChI |
USJVJZINUIHWOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


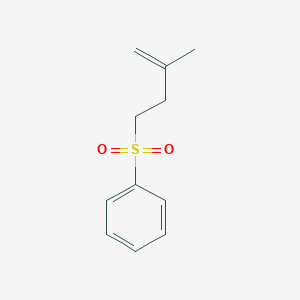
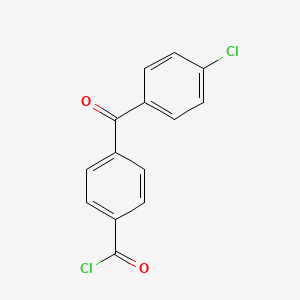
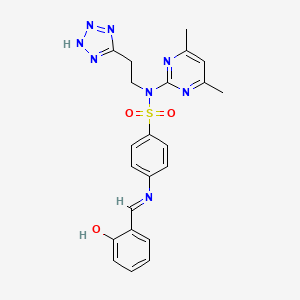
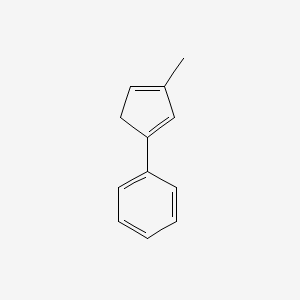
![2-{[(Prop-2-en-1-yl)oxy]imino}propanoic acid](/img/structure/B14431675.png)

